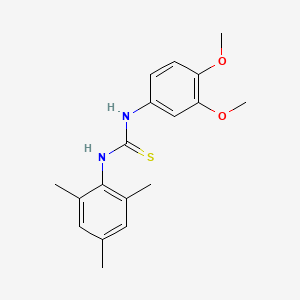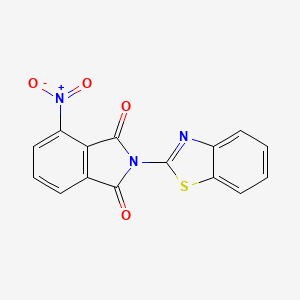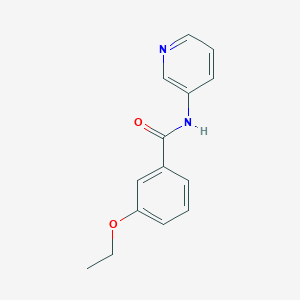
N-(3,4-dimethoxyphenyl)-N'-mesitylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-mesitylthiourea (DMTU) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized and studied for its unique properties and effects.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-N'-mesitylthiourea is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to have antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-N'-mesitylthiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. However, it also has some limitations such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using N-(3,4-dimethoxyphenyl)-N'-mesitylthiourea.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-mesitylthiourea. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and diabetes. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as a plant growth regulator and its effects on crop yield. Additionally, its potential applications in material science and catalysis need to be further explored.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-N'-mesitylthiourea can be synthesized through a reaction between 3,4-dimethoxyaniline and mesityl isothiocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity and yield of N-(3,4-dimethoxyphenyl)-N'-mesitylthiourea can be improved through further purification techniques.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-mesitylthiourea has been studied for its potential applications in various fields including medicine, agriculture, and material science. In medicine, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes. In agriculture, it has been studied as a plant growth regulator and as a means of improving crop yield. In material science, it has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensing.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11-8-12(2)17(13(3)9-11)20-18(23)19-14-6-7-15(21-4)16(10-14)22-5/h6-10H,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHIDBLSDZRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B5849899.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5849900.png)
![4-chlorophenyl 2-[(diethylamino)carbonyl]benzoate](/img/structure/B5849902.png)
![2-[4-(2-fluorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5849910.png)
![3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5849927.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5849943.png)
![4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849945.png)

